![molecular formula C9H13ClN2O2 B1391460 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride CAS No. 85622-19-1](/img/structure/B1391460.png)
2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride
Overview
Description
2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It has a molecular weight of 216.67 and is a solid substance . The IUPAC name for this compound is 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride .
Synthesis Analysis
The compound can be obtained by the reduction of N-(2-methoxy-4-nitrophenyl)acetamide in ethanol with Pd/C as a catalyst, under a hydrogen atmosphere .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-13-8-4-2-7(3-5-8)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H . The canonical SMILES structure is COC1=CC=C(C=C1)NC(=O)CN .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.20 g/mol . It has a topological polar surface area of 64.4 Ų . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 180.089877630 g/mol . The compound is a solid and is stored at room temperature .Scientific Research Applications
Diagnostic Medicine
This compound has been mentioned in the context of non-invasive breath tests, which can determine particular enzymatic and metabolic functions in vivo .
Drug Development
It is listed on DrugBank, suggesting potential relevance in pharmacology and drug development processes .
Molecular Docking Analysis
There is a mention of molecular docking analysis performed with this compound, indicating its use in computational chemistry for drug design .
Life Science Research
The compound is used across various fields of life science research, including material science, chemical synthesis, and chromatography .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements associated with the compound include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-7(3-5-8)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKSQCFMCMTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672606 | |
Record name | N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85622-19-1 | |
Record name | NSC19455 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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